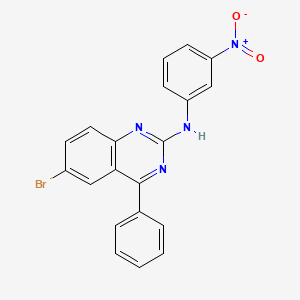

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

The synthesis of 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinazoline derivative followed by the introduction of the nitrophenyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing the use of hazardous reagents.

Analyse Des Réactions Chimiques

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions, allowing for the introduction of different functional groups. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibit promising anticancer properties. For instance, derivatives of this compound have been tested for their effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative 1 | MCF-7 (Breast Cancer) | 0.28 |

| Thiadiazole Derivative 2 | HepG2 (Liver Cancer) | 9.6 |

| N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | TBD | TBD |

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and inhibition of critical proteins involved in cancer progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Thiadiazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The structural features of N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide may contribute to similar biological activities.

Agrochemical Applications

Nematicidal Activity

Research into the agricultural applications of compounds similar to N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has revealed potential as nematicides. Studies have demonstrated that certain derivatives can effectively inhibit nematode growth, making them suitable candidates for developing new agricultural pest control agents.

Materials Science

Polymer Synthesis

N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can serve as a monomer in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the development of materials with specific characteristics such as increased thermal stability and mechanical strength.

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the cytotoxic effects of various thiadiazole derivatives on multiple cancer cell lines. The results highlighted that modifications in substituents significantly impacted the potency against specific cancer types. This underscores the importance of structure-activity relationships in optimizing therapeutic efficacy.

Case Study 2: Agricultural Efficacy

In a field trial assessing the effectiveness of new nematicides based on thiadiazole structures, compounds derived from N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide demonstrated significant reductions in nematode populations compared to control treatments. These findings suggest a viable pathway for developing environmentally friendly agricultural solutions.

Mécanisme D'action

The mechanism of action of 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:

4-phenylquinazoline: Lacks the bromine and nitrophenyl groups, resulting in different chemical and biological properties.

6-bromoquinazoline:

N-(3-nitrophenyl)quinazoline: Lacks the bromine and phenyl groups, which can affect its biological activity and chemical behavior

Activité Biologique

6-Bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its pharmacological potential. Its structure includes:

- Bromine atom at the 6-position

- Nitrophenyl group at the N-(3-nitrophenyl) position

- Phenyl group at the 4-position

This structural configuration contributes to its biological activity and interaction with various molecular targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following data summarizes its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.096 | EGFR inhibition |

| A549 (Lung) | 2.09 | Induction of apoptosis via mitochondrial pathway |

| HepG2 (Liver) | 2.08 | Inhibition of cell proliferation |

The compound exhibits selective cytotoxicity against these cell lines, suggesting its potential as a lead compound in cancer therapy .

2. Anti-inflammatory Activity

Research indicates that derivatives of quinazoline can modulate inflammatory pathways. In vivo studies demonstrated that this compound significantly reduced inflammation in models induced by acetic acid, showing an analgesic effect comparable to standard drugs like indomethacin .

3. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, with findings suggesting effectiveness against various bacterial strains. For instance, it exhibited a significant inhibition percentage in quorum sensing assays, which are crucial for bacterial communication and virulence .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- EGFR Inhibition: The compound binds to the epidermal growth factor receptor (EGFR), disrupting signaling pathways involved in cancer cell proliferation.

- Inflammatory Pathways: It may inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators.

- Antimicrobial Activity: The nitro group enhances electron affinity, facilitating interactions with bacterial enzymes involved in quorum sensing.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Study on Cancer Cells: A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in MCF-7 and A549 cells. The mechanism was linked to apoptosis induction through mitochondrial disruption .

- Inflammation Model: In an acetic acid-induced writhing model, the compound significantly reduced the number of writhes compared to control groups, indicating potent analgesic and anti-inflammatory effects .

- Antimicrobial Efficacy: A recent study assessed the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, demonstrating a reduction in biofilm density by over 60% at optimal concentrations .

Propriétés

IUPAC Name |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN4O2/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(12-15)25(26)27/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRKPLNODMVEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.